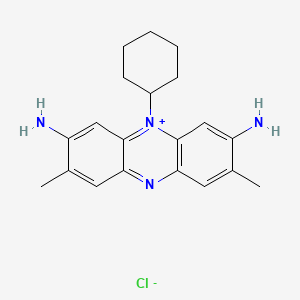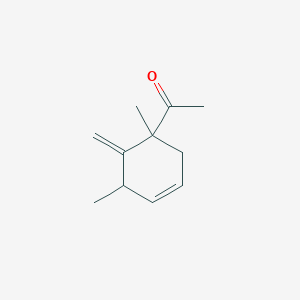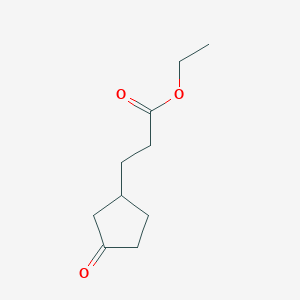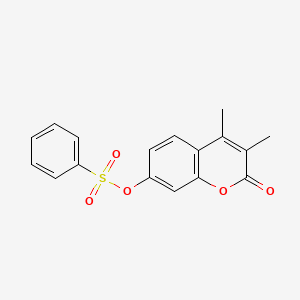![molecular formula C34H40N2O6 B14368498 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione CAS No. 91034-33-2](/img/structure/B14368498.png)
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione is a complex organic compound characterized by its unique structure, which includes two amino groups and two hexyloxyphenoxy groups attached to a naphthalene-1,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene-1,5-dione core, followed by the introduction of the amino groups and the hexyloxyphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hexyloxyphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
科学研究应用
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hexyloxyphenoxy groups can interact with hydrophobic regions. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1,5-Diaminonaphthalene: Similar in structure but lacks the hexyloxyphenoxy groups.
2,3-Diaminonaphthalene: Another isomer with different positioning of the amino groups.
1,8-Diaminonaphthalene: Contains amino groups at different positions on the naphthalene ring.
Uniqueness
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione is unique due to the presence of both amino and hexyloxyphenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest.
属性
CAS 编号 |
91034-33-2 |
|---|---|
分子式 |
C34H40N2O6 |
分子量 |
572.7 g/mol |
IUPAC 名称 |
8-amino-3,7-bis(4-hexoxyphenoxy)-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C34H40N2O6/c1-3-5-7-9-19-39-23-11-15-25(16-12-23)41-29-21-27(37)32-31(33(29)35)28(38)22-30(34(32)36)42-26-17-13-24(14-18-26)40-20-10-8-6-4-2/h11-18,21-22,35,38H,3-10,19-20,36H2,1-2H3 |
InChI 键 |
NKMFYNUXFWNHGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)OC2=CC(=O)C3=C(C2=N)C(=CC(=C3N)OC4=CC=C(C=C4)OCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)

![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)

![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)




